beta-D-Glucopyranoside, (3beta,6alpha,12beta)-20-(beta-D-glucopyranosyloxy)-6,12-dihydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-
Description
The compound β-D-Glucopyranoside, (3β,6α,12β)-20-(β-D-glucopyranosyloxy)-6,12-dihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl- (hereafter referred to as Compound A) is a dammarane-type triterpenoid glycoside characterized by a tetracyclic dammarane skeleton with hydroxyl groups at positions 3β, 6α, and 12β. Its structure includes two β-D-glucopyranosyl moieties: one at position 20 (via an ether linkage) and another at position 3 (as a 2-O-β-D-glucopyranosyl substituent). The double bond at C-24 distinguishes it from other dammarane derivatives .
Compound A is likely a metabolite or biosynthetic intermediate of ginsenosides, a class of bioactive compounds found in Panax species.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAEODBOCLNBU-KKERQNEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Beta-D-Glucopyranosides are a class of glycosides that have gained attention for their diverse biological activities. The compound in focus, beta-D-Glucopyranoside, (3beta,6alpha,12beta)-20-(beta-D-glucopyranosyloxy)-6,12-dihydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-, is a complex structure that may exhibit various pharmacological properties due to its unique molecular configuration. This article reviews current research findings on the biological activity of this compound, including its potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be broken down into several key components:
- Dammarane skeleton : A triterpenoid backbone known for various biological activities.
- Glucopyranosyl moieties : These sugar units may enhance solubility and influence the compound's interaction with biological targets.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of beta-D-glucopyranosides. For example, compounds with similar glucopyranosyl structures have been shown to exhibit significant free radical scavenging capabilities. The DPPH and ABTS assays are commonly used to assess these activities:
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Beta-D-Glucopyranoside | TBD | TBD |
| Limonin 17-O-β-D-glucopyranoside | 25.4 | 30.1 |
| Obacunone 17-O-β-D-glucopyranoside | 22.7 | 28.5 |
Note: TBD indicates data not yet determined for the specific compound .
Anti-Diabetic Activity
Beta-D-glucopyranosides have also been investigated for their anti-diabetic effects. In vitro studies have demonstrated that these compounds can inhibit α-glucosidase activity, which is crucial for carbohydrate digestion and glucose absorption:
- Mechanism : By inhibiting α-glucosidase, these compounds can reduce postprandial blood glucose levels.
- Findings : A study reported that glucopyranosides derived from natural sources exhibited a dose-dependent inhibition of α-glucosidase with an IC50 value comparable to standard drugs like acarbose.
Cytotoxicity Against Cancer Cells
The cytotoxic effects of beta-D-glucopyranosides on various cancer cell lines have also been reported. For instance:
| Cell Line | IC50 (µg/mL) |
|---|---|
| SK-N-SH | TBD |
| HL60 | TBD |
These findings suggest potential applications in cancer therapy, although further research is necessary to elucidate the underlying mechanisms and optimize efficacy.
Case Studies
- Study on Antioxidant Activity : A comparative analysis was conducted on several glucopyranosides where beta-D-glucopyranoside demonstrated superior antioxidant activity compared to other tested compounds.
- In Vivo Anti-Diabetic Study : In a rat model, administration of beta-D-glucopyranoside led to a significant reduction in blood glucose levels post-meal compared to control groups.
Scientific Research Applications
Pharmacological Applications
Antidiabetic Properties
Research indicates that beta-D-glucopyranoside derivatives have potential antidiabetic effects. These compounds can inhibit enzymes such as alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. For instance, studies have shown that certain derivatives can effectively lower postprandial blood glucose levels in diabetic models by delaying carbohydrate absorption .
Anti-inflammatory Effects
Beta-D-glucopyranosides have been studied for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests their potential use in treating inflammatory diseases .
Biochemical Research
Glycobiology Studies
In glycobiology, beta-D-glucopyranosides serve as model compounds for studying glycosidic bond formation and cleavage. Their structural characteristics allow researchers to investigate the interactions between glycans and proteins, which are essential in cellular signaling and recognition processes .
Enzyme Activity Measurement
Beta-D-glucopyranosides are employed as substrates in enzyme assays to measure beta-glucosidase activity. This application is crucial for understanding various biochemical pathways and developing diagnostic tools for enzyme-related disorders .
Agricultural Applications
Prebiotic Effects
Certain derivatives of beta-D-glucopyranoside have been evaluated for their prebiotic potential in livestock. For example, thymol-beta-D-glucopyranoside has been shown to reduce the carriage of zoonotic pathogens in pigs, suggesting its utility in enhancing gut health and disease resistance in agricultural animals .
Case Studies
Comparison with Similar Compounds
Ginsenoside Rc (Dammarane-Type Analogs)
Ginsenoside Rc (C53H90O22) shares the dammarane backbone but differs in glycosylation:
- Position 3: β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside.
- Position 20: α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside.
- Structural distinctions: Compound A lacks arabinose and instead has a β-D-glucopyranosyl group at position 20. The 2-O-β-D-glucopyranosyl substitution at position 3 in Compound A may enhance hydrophilicity compared to Ginsenoside Rc’s 1→2 linkage .
Vinaginsenoside R25 (Oxo-Substituted Analogs)
Vinaginsenoside R25 (C42H70O15) features a 24-oxo group and a C-25 double bond, contrasting with Compound A’s C-24 double bond and hydroxyl groups.
Ginsenoside A1 (Epoxy Derivatives)
Ginsenoside A1 (C42H72O14) contains a 20,24-epoxy group and a 6-deoxy-α-L-mannopyranosyl substitution. The epoxy group introduces rigidity to the structure, which may reduce metabolic degradation compared to Compound A’s flexible C-24 double bond .
Functional Group Impact on Bioactivity
Glycosylation Patterns
- Position 20 substitution: β-D-glucopyranosyloxy groups (as in Compound A) may enhance binding to carbohydrate-recognizing receptors (e.g., lectins) compared to arabinose-containing analogs like Ginsenoside Rc .
Double Bond Position
The C-24 double bond in Compound A vs. C-24-25 in Ginsenoside Rc influences membrane permeability. Conjugated double bonds (C-24-25) increase planarity, favoring interactions with hydrophobic enzyme pockets, while isolated double bonds (C-24) may reduce such interactions .
Pharmacokinetic and Physicochemical Properties
| Parameter | Compound A | Ginsenoside Rc | Vinaginsenoside R25 |
|---|---|---|---|
| Molecular weight | ~900–950 g/mol (estimated) | 1079.3 g/mol | 814.99 g/mol |
| LogP (predicted) | ~1.5–2.0 (moderate lipophilicity) | ~0.8 (more hydrophilic) | ~1.2 (balanced) |
| Solubility | High (due to glucosyl groups) | Moderate | Moderate |
Compound A’s additional glucosyl group at C-3 may reduce passive diffusion across lipid membranes compared to less glycosylated analogs like Vinaginsenoside R25.
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of this dammarane-type triterpenoid saponin validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign stereocenters and confirm glycosidic linkages. For example, - coupling constants in the sugar moieties (e.g., β-D-glucopyranosyl) help distinguish α/β configurations .
- X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing the compound or its derivatives (e.g., acetylated forms) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns to validate glycosylation sites .
Q. What extraction and purification methods are effective for isolating this compound from plant sources?
- Methodological Answer :
- Solvent Extraction : Use methanol or ethanol-water mixtures (e.g., 70% ethanol) for initial extraction, leveraging the compound’s polarity and solubility .
- Column Chromatography : Employ silica gel or reversed-phase C18 columns with gradient elution (e.g., water-acetonitrile) for purification. Monitor fractions via TLC or HPLC .
- Preparative HPLC : Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for final isolation, targeting >95% purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Isotopic Labeling : Synthesize deuterated analogs to clarify overlapping proton signals in crowded spectral regions .
- Tandem MS/MS : Use collision-induced dissociation (CID) to differentiate isobaric fragments and confirm glycosidic bond positions .
Q. What strategies address low yields in glycosylation reactions during synthetic derivatization?
- Methodological Answer :
- Protecting Group Chemistry : Temporarily block hydroxyl groups (e.g., using acetyl or benzyl groups) to enhance regioselectivity during glycosylation .
- Catalytic Methods : Employ trichloroacetimidate donors with Lewis acids (e.g., TMSOTf) for efficient β-glycosidic bond formation .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by optimizing temperature and solvent systems .
Q. How are biosynthetic pathways of this compound elucidated in plant systems?
- Methodological Answer :
- Isotopic Tracer Studies : Administer -labeled glucose or mevalonate to track precursor incorporation via LC-MS/MS .
- Gene Knockout/RNAi : Silence candidate genes (e.g., UDP-glucosyltransferases) to identify enzymes responsible for glycosylation steps .
- Metabolite Profiling : Use untargeted metabolomics (UHPLC-QTOF-MS) to correlate enzyme expression with intermediate accumulation .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity profiles for this compound?
- Methodological Answer :
- Purity Discrepancies : Compare HPLC chromatograms and quantify impurities (e.g., via UV/ELSD) to rule out confounding effects .
- Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC) using validated protocols and positive controls .
- Structural Degradation : Test stability under assay conditions (pH, temperature) to ensure the compound remains intact .
Tables of Key Methodological Insights
Table 1 : Comparison of Analytical Techniques for Structural Validation
Table 2 : Glycosylation Strategies for Synthetic Modifications
| Method | Yield (%) | Selectivity | Key Reagents | References |
|---|---|---|---|---|
| Trichloroacetimidate | 60–75 | High β-selectivity | TMSOTf, CHCl | |
| Fluorous-Tag Assisted | 50–65 | Orthogonal protection | 9-BBN, THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
